2,3-Dichloro-4-(trifluoromethyl)pyridine
CAS No.: 89719-93-7
Cat. No.: VC2246912
Molecular Formula: C6H2Cl2F3N
Molecular Weight: 215.98 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 89719-93-7 |
---|---|
Molecular Formula | C6H2Cl2F3N |
Molecular Weight | 215.98 g/mol |
IUPAC Name | 2,3-dichloro-4-(trifluoromethyl)pyridine |
Standard InChI | InChI=1S/C6H2Cl2F3N/c7-4-3(6(9,10)11)1-2-12-5(4)8/h1-2H |
Standard InChI Key | ZFCZNQZILNNPBH-UHFFFAOYSA-N |
SMILES | C1=CN=C(C(=C1C(F)(F)F)Cl)Cl |
Canonical SMILES | C1=CN=C(C(=C1C(F)(F)F)Cl)Cl |
Introduction
Structural Information
2,3-Dichloro-4-(trifluoromethyl)pyridine has the molecular formula C₆H₂Cl₂F₃N . The compound's structure includes a pyridine ring with two chlorine atoms and a trifluoromethyl group as substituents. The specific structural representations include:
The 2D structure reveals the specific arrangement of substituents on the pyridine ring, with chlorine atoms at positions 2 and 3, and the trifluoromethyl group at position 4. This particular substitution pattern creates a distinct electronic environment that influences the compound's reactivity patterns and potential applications in various chemical transformations. The electron-withdrawing effects of both the chlorine atoms and the trifluoromethyl group significantly reduce the electron density in the pyridine ring, altering its chemical behavior compared to unsubstituted pyridine.
Physical and Chemical Properties
While comprehensive experimental data on the physical and chemical properties of 2,3-Dichloro-4-(trifluoromethyl)pyridine is limited in the available literature, predicted collision cross section data provides valuable insights into the compound's behavior in analytical scenarios:
Table 1: Predicted Collision Cross Section Data for 2,3-Dichloro-4-(trifluoromethyl)pyridine
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]⁺ | 215.95892 | 136.1 |
[M+Na]⁺ | 237.94086 | 147.8 |
[M+NH₄]⁺ | 232.98546 | 142.8 |
[M+K]⁺ | 253.91480 | 141.8 |
[M-H]⁻ | 213.94436 | 133.3 |
[M+Na-2H]⁻ | 235.92631 | 141.8 |
[M]⁺ | 214.95109 | 137.3 |
[M]⁻ | 214.95219 | 137.3 |
These collision cross section values are particularly significant for analytical chemists employing ion mobility spectrometry coupled with mass spectrometry, as they provide reference data for compound identification and structural characterization. The data indicates that the protonated form [M+H]⁺ has a collision cross section of 136.1 Ų, while the sodium adduct [M+Na]⁺ exhibits a larger cross section of 147.8 Ų . This difference reflects how the addition of different adducts affects the three-dimensional structure and gas-phase behavior of the compound.
Based on its molecular structure and comparison with similar halogenated pyridines, 2,3-Dichloro-4-(trifluoromethyl)pyridine is likely to display the following physicochemical properties:
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Physical state: Presumably a colorless to pale yellow liquid or crystalline solid at ambient temperature
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Solubility: Expected to have limited water solubility due to its halogenated nature but good solubility in organic solvents such as dichloromethane, chloroform, and acetone
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Stability: Likely stable under standard laboratory conditions but potentially reactive toward strong nucleophiles, particularly at positions 2 and 6 of the pyridine ring
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Acidity/Basicity: The pyridine nitrogen would exhibit significantly reduced basicity compared to unsubstituted pyridine due to the electron-withdrawing substituents
Synthesis Methods
For the related isomer 2,3-dichloro-5-(trifluoromethyl)pyridine, synthesis typically involves a multi-step process that could be adapted for the 4-trifluoromethyl analog:
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Starting with an appropriate pyridine derivative
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Sequential chlorination reactions to introduce chlorine atoms at the desired positions
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Introduction or modification of the trifluoromethyl group at position 4
One potential synthetic route might involve:
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Chlorination of 4-(trifluoromethyl)pyridine using chlorinating agents such as N-chlorosuccinimide (NCS), sulfuryl chloride (SO₂Cl₂), or molecular chlorine under controlled conditions
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Regioselective chlorination to introduce chlorine atoms at positions 2 and 3, potentially requiring directing groups or catalysts to achieve the desired selectivity
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Purification through distillation or recrystallization techniques to obtain the pure compound
Based on the patent information for related compounds, such synthesis would likely require careful control of reaction parameters, including:
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Temperature control (typically between 75-140°C depending on the reaction step)
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Use of appropriate catalysts (such as antimony trichloride for certain chlorination reactions)
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Controlled addition rates of reagents
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Proper purification protocols to achieve high purity
The development of efficient and selective synthetic methods for 2,3-Dichloro-4-(trifluoromethyl)pyridine represents an ongoing challenge in synthetic organic chemistry, particularly for applications requiring high-purity material.
Appropriate safety measures should include:
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Handling in a well-ventilated area or preferably in a chemical fume hood
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Wearing appropriate personal protective equipment (PPE):
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Chemical-resistant gloves (nitrile or butyl rubber)
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Safety goggles or face shield
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Laboratory coat and closed-toe shoes
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Avoiding contact with skin, eyes, and respiratory system
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Preventing release into the environment, particularly aquatic ecosystems
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Storing in a cool, dry place away from incompatible materials, heat sources, and direct sunlight
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Following proper disposal procedures for chemical waste
First aid procedures should be established for potential exposures, including eye washing stations and emergency shower facilities in laboratories where this compound is handled.
Analytical Methods
Identification and characterization of 2,3-Dichloro-4-(trifluoromethyl)pyridine can be accomplished through various analytical techniques:
Mass Spectrometry
Mass spectrometry provides valuable information for structure confirmation:
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The molecular ion peak would be expected at m/z ≈ 215 for the compound
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Characteristic isotope patterns due to the presence of two chlorine atoms
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Fragment ions from the loss of chlorine atoms (loss of 35 or 37 mass units) and the trifluoromethyl group
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The collision cross section data (Table 1) provides reference values for ion mobility spectrometry applications
Nuclear Magnetic Resonance Spectroscopy
NMR spectroscopy would provide detailed structural information:
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¹H NMR would show signals for the two aromatic protons at positions 5 and 6, with characteristic coupling patterns
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¹³C NMR would display signals for the six carbon atoms, with characteristic splitting patterns due to C-F coupling for the trifluoromethyl group
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¹⁹F NMR would show a signal for the trifluoromethyl group, typically appearing as a singlet around -60 to -65 ppm
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¹⁵N NMR could provide information about the electronic environment of the pyridine nitrogen
Infrared Spectroscopy
IR spectroscopy would reveal characteristic functional group absorptions:
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C-F stretching vibrations (1000-1400 cm⁻¹)
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C-Cl stretching vibrations (600-800 cm⁻¹)
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Aromatic C=C and C=N stretching vibrations (1400-1600 cm⁻¹)
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C-H stretching and bending vibrations for the aromatic hydrogen atoms
Chromatographic Methods
Various chromatographic techniques would be valuable for purity assessment and identification:
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Gas chromatography (GC) for volatile samples
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High-performance liquid chromatography (HPLC) for purification and analysis
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Thin-layer chromatography (TLC) for reaction monitoring and purity assessment
Comparison with Related Compounds
Understanding the properties of 2,3-Dichloro-4-(trifluoromethyl)pyridine in relation to its isomers and analogs provides valuable context:
Table 3: Comparison of 2,3-Dichloro-4-(trifluoromethyl)pyridine with Related Compounds
The position of substituents on the pyridine ring significantly affects several properties:
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Electronic distribution within the aromatic ring
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Reactivity toward nucleophiles and electrophiles
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Physical properties such as melting point, boiling point, and solubility
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Potential biological activity and binding to molecular targets
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Spectroscopic characteristics and analytical behavior
These differences highlight the importance of precise regiocontrol in the synthesis of substituted pyridines for specific applications.
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